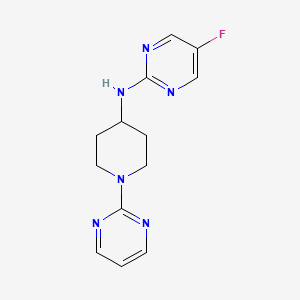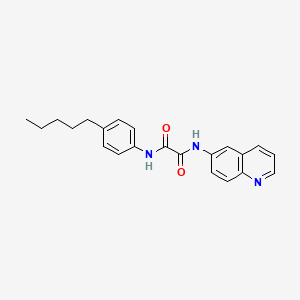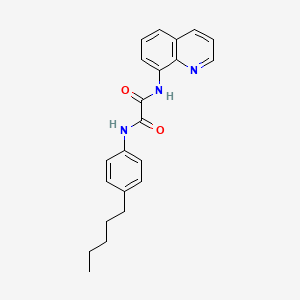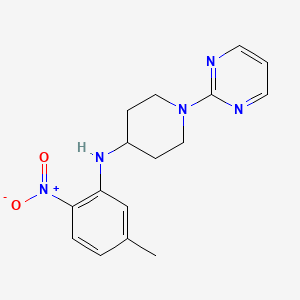
5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine is a fluorinated heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and chemical biology. The presence of fluorine in the compound enhances its chemical stability and biological activity, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high yields and excellent regioselectivity . The reaction conditions are mild, usually conducted at room temperature, making it an efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anti-fibrotic, antimicrobial, antiviral, and antitumor activities.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-2-aminopyrimidine: A simpler fluorinated pyrimidine derivative.
N-(pyridin-2-yl)pyrimidin-2-amine: Lacks the fluorine atom but shares a similar core structure.
Pyrazolo[3,4-d]pyrimidine: Another fluorinated heterocycle with distinct biological activities.
Uniqueness
5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and the pyrimidin-2-ylpiperidin-4-yl moiety enhances its stability, reactivity, and potential for diverse applications.
Propriétés
IUPAC Name |
5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6/c14-10-8-17-12(18-9-10)19-11-2-6-20(7-3-11)13-15-4-1-5-16-13/h1,4-5,8-9,11H,2-3,6-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGZXEFZPIYQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=C(C=N2)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974914.png)
![3-(2,3-Dihydro-1,4-benzoxathiin-2-yl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2,4-oxadiazole](/img/structure/B6974927.png)
![8-(3-Hydroxy-4-nitrobenzoyl)-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B6974930.png)
![3-(2-chlorophenyl)-N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6974932.png)


![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6974962.png)

![N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B6974976.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B6974977.png)
![3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B6974989.png)
![[4-(Hydroxymethyl)-4-methoxypiperidin-1-yl]-(2-prop-2-enoxyphenyl)methanone](/img/structure/B6974993.png)
![2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B6975001.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6975002.png)
